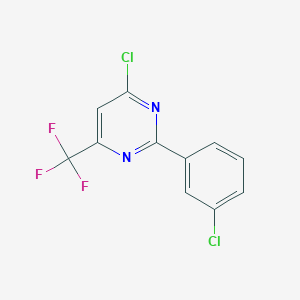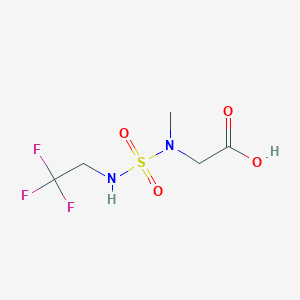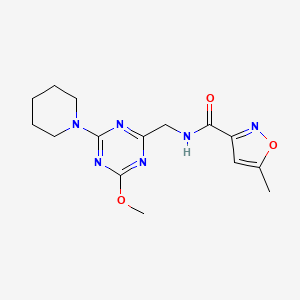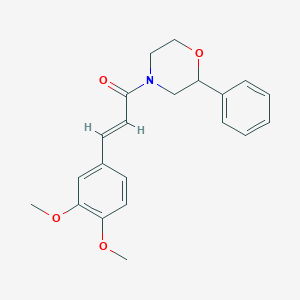
(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one" is a chalcone derivative, which is a class of compounds known for their diverse pharmacological activities. Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The compound of interest is not directly studied in the provided papers, but related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of related chalcone derivatives typically involves the Claisen-Schmidt condensation reaction, where an acetophenone derivative is reacted with an aldehyde in the presence of a base, usually in an alcoholic solvent. For instance, the synthesis of "(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one" was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Similarly, "(E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one" was synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol . These methods suggest that the compound of interest could potentially be synthesized through a similar condensation reaction using appropriate starting materials.
Molecular Structure Analysis
The molecular structures of chalcone derivatives are often planar or nearly planar due to the conjugation across the α,β-unsaturated carbonyl system. For example, the molecule "(E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one" is almost planar with a small dihedral angle between the benzene and naphthalene rings . This planarity is conducive to π-π interactions, which can influence the crystal packing and stability of the compound.
Chemical Reactions Analysis
Chalcones are known to undergo various chemical reactions due to the reactive α,β-unsaturated carbonyl system. They can participate in cycloaddition reactions, Michael additions, and can serve as precursors for the synthesis of heterocycles and other complex organic molecules. The provided papers do not detail specific reactions for the compound of interest, but the related structures suggest a similar reactivity profile could be expected.
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives can be influenced by the substituents on the aromatic rings. For instance, the presence of methoxy groups can affect the electron density and the overall dipole moment of the molecule. The first hyperpolarizability and infrared intensities reported for a related compound indicate that these molecules may have nonlinear optical properties . The crystal structure and physicochemical characterization of "(E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone" polymorphs provide insights into the solid-state properties, such as polymorphism, which could be relevant for the compound of interest . Additionally, the synthesis of "(E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol" demonstrates the potential for high-yield reactions under metal and additive-free conditions .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research into closely related chemical compounds, such as various 2'-aminochalcone derivatives, has revealed significant insights into their antioxidant properties. These compounds, including (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, have demonstrated strong antioxidant activity, attributed to their structural features. The studies focused on evaluating their free radical scavenging ability and superoxide dismutase mimetic activity. The results indicated that the presence of methoxy- and hydroxyl-substitutions significantly enhances their antioxidant capabilities, suggesting that similar substitutions in compounds like (E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one could also exhibit potent antioxidant effects (Sulpizio et al., 2016).
Photophysical Properties and Applications
The study of (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a compound structurally similar to the one , provides valuable insights into its photophysical properties. This compound exhibited intriguing solvatochromic behaviors, with absorption and emission spectra shifting in response to solvent polarity changes. Such characteristics imply potential applications in optical materials, sensors, and as a probe for studying solvent environments. The observed intramolecular charge transfer (ICT) phenomena and fluorescence quantum yields suggest that (E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one could also be utilized in similar applications, taking advantage of its photophysical properties for developing advanced photonic and sensor devices (Asiri et al., 2017).
Polymer Applications
The synthesis and study of segmented oligo-polyphenylenevinylene copolymers incorporating 3,4-dimethoxyphenyl units demonstrate the potential of such compounds in the development of advanced materials. These copolymers exhibit unique fluorescence properties, which can be tuned by adjusting the solvent or solid-state environment, suggesting the use of (E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one in creating photoluminescent materials. The ability to manipulate their optical properties through hydrogen-bond-assisted interactions and solid-state effects indicates their suitability for applications in organic electronics, light-emitting devices, and as components in photovoltaic cells (Sierra & Lahti, 2004).
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-24-18-10-8-16(14-19(18)25-2)9-11-21(23)22-12-13-26-20(15-22)17-6-4-3-5-7-17/h3-11,14,20H,12-13,15H2,1-2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVLSYBJQSJEJM-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCOC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCOC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2542862.png)
![N-(3,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2542863.png)
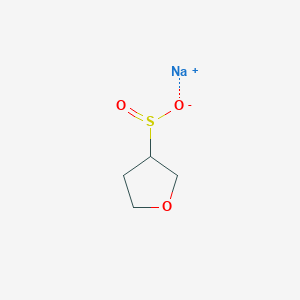
![5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2542870.png)

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)
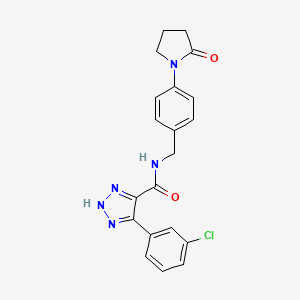
![2,3,4,5-tetrachloro-6-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2542877.png)

![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)
